

TM5275 sodium solubility and stability issues

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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764172

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Technical Support Center: TM5275 Sodium Salt

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of **TM5275 sodium** salt.

Frequently Asked Questions (FAQs)

Q1: What is TM5275 and what is its mechanism of action?

TM5275 is an orally bioavailable and selective small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1) with an IC₅₀ of 6.95 μM.^{[1][2]} PAI-1 is a key regulator in the fibrinolytic system, and its inhibition by TM5275 can enhance fibrinolysis.^[3] Docking studies have shown that TM5275 binds to strand 4 of the A β-sheet (s4A) position of PAI-1.^[1] It does not interfere with other serpin/serine protease systems at concentrations up to 100 μM.^[1] By inhibiting PAI-1, TM5275 prolongs the retention of tissue plasminogen activator (tPA) on vascular endothelial cells, enhancing the generation of plasmin and the dissolution of fibrin clots.

Q2: What are the recommended solvents for dissolving **TM5275 sodium** salt?

TM5275 sodium salt exhibits varying solubility in different solvents. It is highly soluble in DMSO and DMF. However, it is insoluble in water and ethanol. For in vivo studies, it is often administered as a suspension in 0.5% carboxymethyl cellulose (CMC) solution.

Q3: What are the recommended storage conditions for **TM5275 sodium** salt?

For long-term storage, the solid form of **TM5275 sodium** salt should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo working solutions, it is recommended to prepare them fresh on the day of use.

Q4: Are there any known stability issues with **TM5275 sodium** salt?

While specific degradation pathways have not been detailed in the provided search results, the hygroscopic nature of DMSO can significantly impact the solubility of TM5275. It is strongly recommended to use newly opened, fresh DMSO for preparing solutions to ensure maximum solubility and stability. For aqueous-based in vivo formulations, the mixed solution should be used immediately for optimal results.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation or phase separation during preparation of in vivo formulations.	The compound may have limited solubility in the chosen solvent mixture.	Gentle heating and/or sonication can be used to aid dissolution. Ensure solvents are added sequentially as described in the protocols.
Difficulty dissolving the compound in DMSO.	The DMSO may have absorbed moisture, reducing its solvating power.	Use a fresh, unopened bottle of anhydrous DMSO. Ultrasonic agitation can also help facilitate dissolution.
Inconsistent experimental results.	This could be due to degradation of the stock solution from improper storage or repeated freeze-thaw cycles.	Aliquot stock solutions into single-use volumes and store them at the recommended temperatures (-80°C for long-term, -20°C for short-term). Prepare fresh working solutions for each experiment.

Quantitative Data

Table 1: Solubility of **TM5275 Sodium** Salt

Solvent	Solubility	Concentration (Molar)	Notes
DMSO	100 mg/mL	183.83 mM	Use of fresh, moisture-free DMSO is critical.
DMSO	62.5 mg/mL	114.90 mM	Ultrasonic assistance may be needed.
DMSO	20 mg/mL	~36.77 mM	
DMF	33 mg/mL	~60.66 mM	
DMF:PBS (pH 7.2) (1:8)	0.11 mg/mL	~0.20 mM	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	≥ 4.60 mM	Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	≥ 4.60 mM	Clear solution.
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	≥ 4.60 mM	Clear solution.
Water	Insoluble	-	
Ethanol	Insoluble	-	

Table 2: Storage Recommendations for **TM5275 Sodium Salt**

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	3 years	
Stock Solution in Solvent	-80°C	1 year	Aliquot to avoid freeze-thaw cycles.
Stock Solution in Solvent	-20°C	1 month	Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

- Weigh out the required amount of **TM5275 sodium** salt (Molecular Weight: 543.97 g/mol).
- Add fresh, anhydrous DMSO to the solid to achieve a final concentration of 100 mM.
- If necessary, use an ultrasonic bath to aid dissolution until a clear solution is obtained.
- Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Oral Gavage)

This protocol is based on formulations used in rat and mouse studies.

- Prepare a stock solution of TM5275 in fresh DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL, sequentially add the following solvents:
 - 100 μ L of the 25 mg/mL TM5275 DMSO stock solution.
 - 400 μ L of PEG300. Mix until the solution is clear.
 - 50 μ L of Tween-80. Mix until the solution is clear.
 - 450 μ L of saline. Mix to create the final formulation.

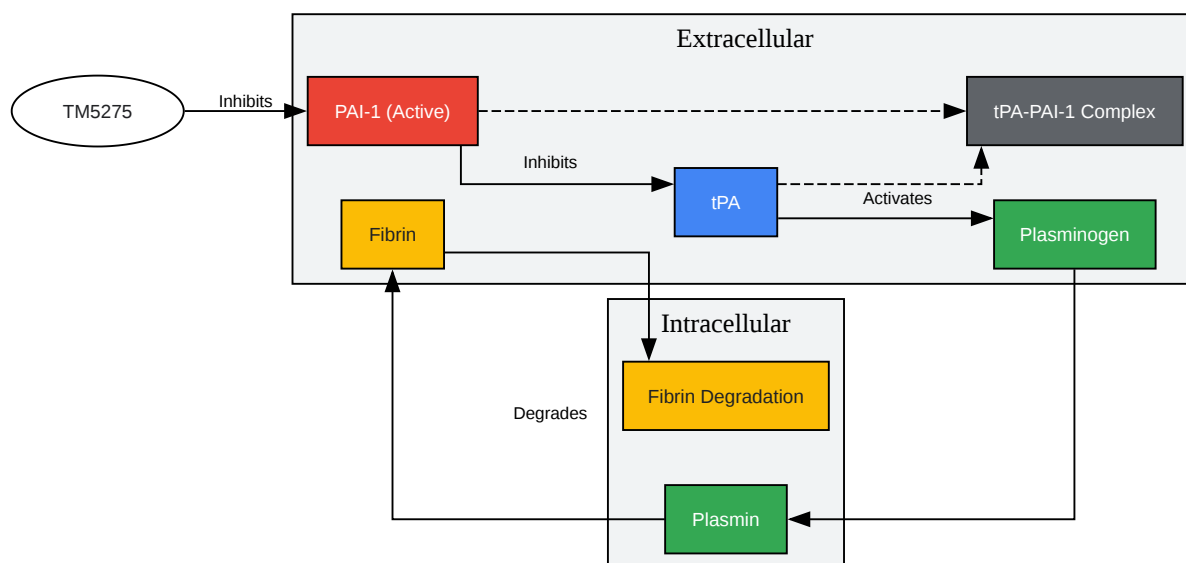
- This formulation should be prepared fresh on the day of use.

Protocol 3: In Vitro Cell-Based Assay

This is a general protocol based on studies investigating the effect of TM5275 on cell lines.

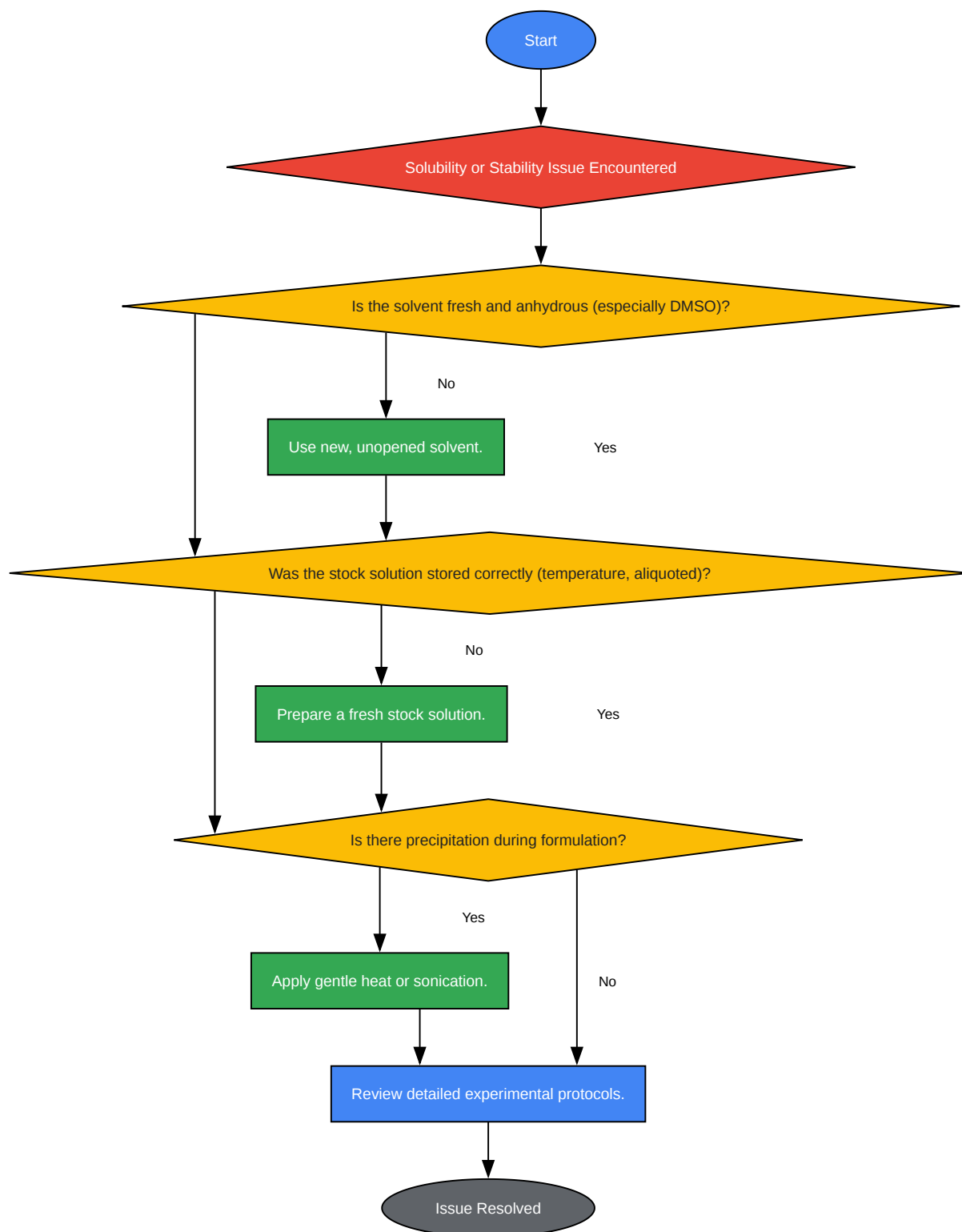
- Culture cells (e.g., ES-2 ovarian cancer cells) in appropriate media and conditions.
- Prepare a working solution of TM5275 by diluting the DMSO stock solution in the cell culture medium to the desired final concentration (e.g., 20-100 μ M).
- Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should be included.
- Treat the cells with the TM5275 working solution for the desired duration (e.g., 24, 48, 72, 96 hours).
- Perform downstream analysis, such as cell viability assays (e.g., CellTiter-Glo).

Visualizations



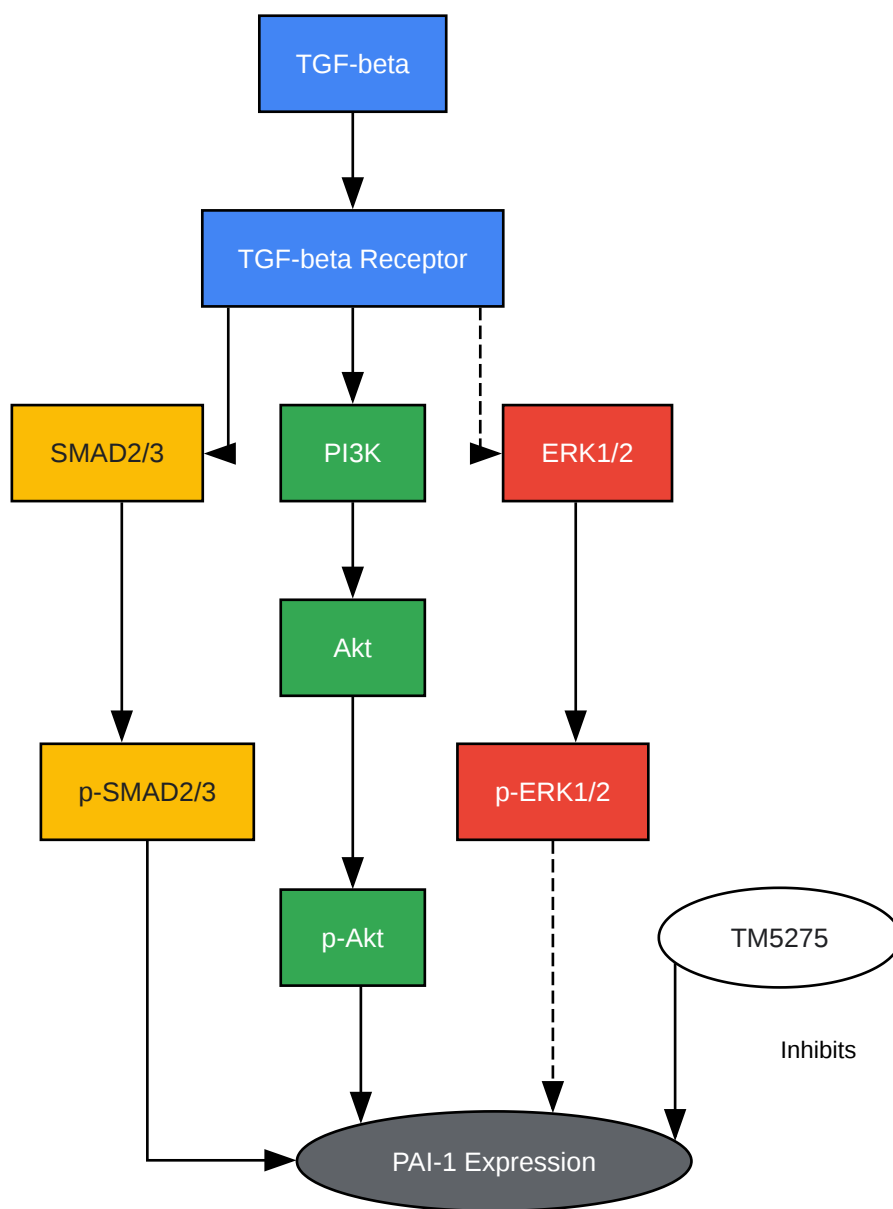
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Caption: Mechanism of action of TM5275 as a PAI-1 inhibitor.



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Caption: Troubleshooting workflow for TM5275 solubility and stability.



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Caption: Simplified TGF-β signaling leading to PAI-1 expression.

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